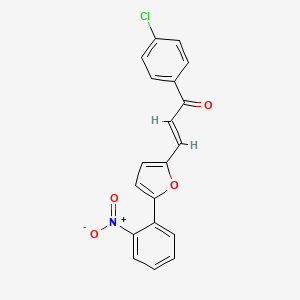

1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one

Descripción general

Descripción

1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 5-(2-nitrophenyl)-2-furyl ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to yield the desired chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, yielding amino derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and chloro positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted chalcones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. Studies have demonstrated its cytotoxic effects against various cancer cell lines, suggesting mechanisms such as:

- Inhibition of Kinases : The compound may inhibit specific kinases that are crucial for cancer cell proliferation and survival.

- Induction of Apoptosis : It has been found to activate pro-apoptotic factors, leading to programmed cell death in malignant cells .

Antiviral Properties

Similar compounds have shown potential antiviral activity. Preliminary studies suggest that 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one may inhibit viral replication by targeting viral entry mechanisms, making it a candidate for further investigation against viruses like dengue and chikungunya .

Biological Research

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to its structure can significantly influence its biological activity. For instance, variations in the nitrophenyl and chlorophenyl groups have been shown to alter potency against specific targets .

Case Studies

Several case studies highlight the compound's effectiveness:

- Cytotoxicity Assays : In vitro studies demonstrated that varying concentrations of the compound resulted in significant cell death in cultured cancer cells, with IC50 values indicating strong potency .

- Antiviral Efficacy : A study focusing on related compounds showed that they could inhibit viral replication in human cell lines, suggesting that this compound may share similar mechanisms .

Material Science

Potential Applications in Photovoltaics

There is emerging interest in the application of this compound in organic photovoltaics due to its electronic properties. Its ability to absorb light and convert it into energy makes it a candidate for further exploration in solar energy applications .

Cytotoxicity Assay Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 10 | Kinase inhibition |

| A549 | 12 | Cell cycle arrest |

Antiviral Activity

| Virus | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Dengue Virus | 85 | 20 |

| Chikungunya Virus | 75 | 15 |

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s biological activity may be attributed to its ability to interact with enzymes, receptors, and other proteins, leading to modulation of cellular processes. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Chlorophenyl)-5-(2-nitrophenyl)-2,4-pentadienenitrile: Similar in structure but with a nitrile group instead of a ketone.

4-Chlorophenyl N-(4-methyl-2-nitrophenyl)carbamate: Contains a carbamate group instead of a ketone and furan ring.

Uniqueness

1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups, along with the furan ring, makes it a versatile compound for various chemical transformations and biological studies.

Actividad Biológica

1-(4-Chlorophenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propen-1-one, commonly referred to as a furan chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antibacterial, antifungal, and anticancer agent. This article provides a comprehensive overview of its biological activity, supported by data tables and recent research findings.

- Molecular Formula : C19H12ClNO4

- Molecular Weight : 353.76 g/mol

- CAS Number : 299954-35-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of furan chalcone derivatives, including this compound. In vitro assays have demonstrated significant antibacterial and antifungal activities against various strains.

Table 1: Antimicrobial Activity of Furan Chalcone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 µg/ml |

| This compound | Escherichia coli | 25 µg/ml |

| Control (Amoxicillin) | Staphylococcus aureus | 10 µg/ml |

| Control (Fluconazole) | Candida albicans | 15 µg/ml |

The compound exhibited a notable MIC against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent. Additionally, it showed antifungal properties against Candida albicans.

Urease Inhibition

A study focusing on urease inhibitors found that various furan chalcone derivatives displayed promising urease inhibition activity. The most active compounds were characterized by their IC50 values, with the tested derivatives demonstrating superior efficacy compared to traditional urease inhibitors.

Table 2: Urease Inhibition Activity

| Compound | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| This compound | 18.75 ± 0.85 | Thiourea (21.25 ± 0.15) |

| 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one | 16.13 ± 2.45 | Thiourea (21.25 ± 0.15) |

The compound's IC50 value indicates it is a more efficient urease inhibitor than thiourea, suggesting its potential therapeutic application in conditions associated with urease activity.

Anticancer Activity

Research has also explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, demonstrating its potential as an anticancer agent.

Case Study: Antiproliferative Effects

In a study involving various cancer cell lines, the compound was evaluated for its antiproliferative effects:

- Cell Lines Tested : HG-3 and PGA-1

- IC50 Values : Ranged from to

These results indicate that the compound can significantly inhibit cancer cell proliferation while exhibiting low toxicity to healthy cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of specific substituents on the phenyl and furan rings significantly affects biological activity. For example, the introduction of electron-withdrawing groups enhances antibacterial and anticancer activities, while electron-donating groups may reduce efficacy.

Propiedades

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClNO4/c20-14-7-5-13(6-8-14)18(22)11-9-15-10-12-19(25-15)16-3-1-2-4-17(16)21(23)24/h1-12H/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPVTKAGDWQQDY-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299954-35-1 | |

| Record name | 1-(4-CHLOROPHENYL)-3-(5-(2-NITROPHENYL)-2-FURYL)-2-PROPEN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.